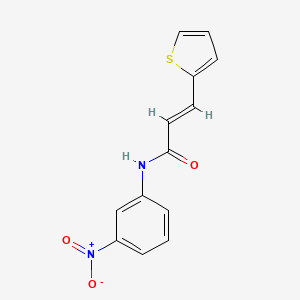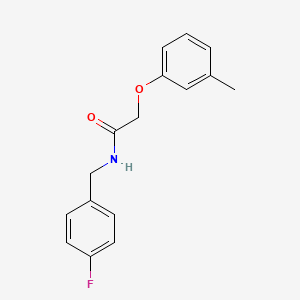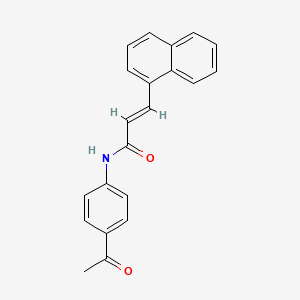
N-(3-nitrophenyl)-3-(2-thienyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrophenyl)-3-(2-thienyl)acrylamide, also known as NTAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NTAA belongs to the class of acrylamide derivatives and is structurally similar to other compounds that have been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
N-(3-nitrophenyl)-3-(2-thienyl)acrylamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research is its anti-cancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
This compound has also been studied for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including arthritis, diabetes, and cardiovascular disease. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Wirkmechanismus
The mechanism of action of N-(3-nitrophenyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant activity. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This activity suggests that this compound may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-nitrophenyl)-3-(2-thienyl)acrylamide is its high purity and stability, which makes it suitable for use in lab experiments. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. This limitation can be overcome by formulating this compound in a suitable carrier or by modifying its structure to improve its solubility.
Zukünftige Richtungen
There are several future directions for research on N-(3-nitrophenyl)-3-(2-thienyl)acrylamide. One area of research is the development of this compound analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the molecular targets of this compound and its mechanism of action. This research could lead to the development of more specific and effective therapies for cancer and inflammatory diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which will be critical for its eventual clinical application.
Conclusion:
This compound is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its high purity and stability make it suitable for use in lab experiments, and its mechanism of action is being actively studied. Future research on this compound will focus on developing analogs with improved pharmacological properties, investigating its molecular targets, and determining its safety and toxicity in vivo.
Synthesemethoden
The synthesis of N-(3-nitrophenyl)-3-(2-thienyl)acrylamide involves the reaction of 3-nitroaniline and 2-thiophene carboxaldehyde in the presence of acetic acid and glacial acetic acid as a solvent. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography. This method has been optimized to produce high yields of this compound with excellent purity.
Eigenschaften
IUPAC Name |
(E)-N-(3-nitrophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-13(7-6-12-5-2-8-19-12)14-10-3-1-4-11(9-10)15(17)18/h1-9H,(H,14,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQZOPMFZQNFOB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5798558.png)


![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5798574.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-chloro-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5798588.png)
![3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5798591.png)

![N-[2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5798606.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5798622.png)
![N-(4-methoxyphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5798623.png)
![N-[(5-formyl-2-furyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B5798642.png)
